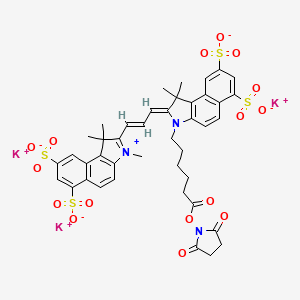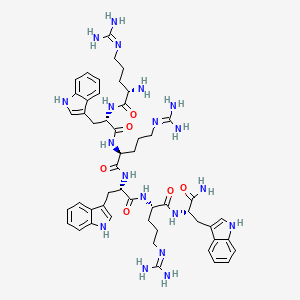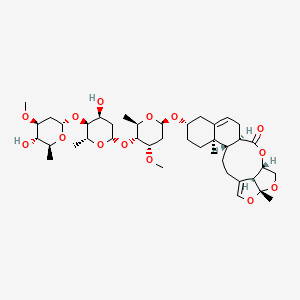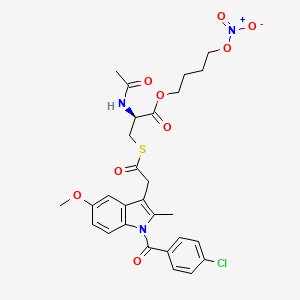
Cytidine-5'-triphosphate-d14 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-5’-triphosphate-d14 (dilithium) is a deuterium-labeled form of cytidine-5’-triphosphate. This compound is a nucleoside triphosphate and serves as a building block for nucleotides and nucleic acids. It plays a crucial role in lipid biosynthesis and is essential in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .
准备方法
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-d14 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with deuterium. The synthesis involves the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate using cytidine triphosphate synthase .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate-d14 (dilithium) typically involves large-scale synthesis using stable isotope labeling techniques. The process ensures high purity and consistency, which is crucial for its application in scientific research .
化学反应分析
Types of Reactions
Cytidine-5’-triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to yield cytidine and triphosphate.
Common Reagents and Conditions
Common reagents used in these reactions include ATP or GTP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and free cytidine .
科学研究应用
Cytidine-5’-triphosphate-d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for nucleotides and nucleic acids.
Biology: Essential in the study of pyrimidine biosynthesis and metabolic pathways.
Medicine: Utilized in drug development as a tracer for quantitation during the drug development process.
Industry: Applied in the synthesis of lipid molecules and other biochemical compounds.
作用机制
Cytidine-5’-triphosphate-d14 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and lipid biosynthesis. It is catalyzed by cytidine triphosphate synthase to form cytidine-5’-triphosphate from uridine-5’-triphosphate. This compound is crucial in the de novo pyrimidine biosynthetic pathway, particularly in organisms like Toxoplasma gondii .
相似化合物的比较
Similar Compounds
Cytidine-5’-triphosphate: The non-deuterium labeled form.
Cytidine-5’-triphosphate-15N3,d14 (dilithium): Labeled with both deuterium and nitrogen-15.
Cytidine-5’-triphosphate disodium: A sodium salt form of cytidine-5’-triphosphate.
Uniqueness
Cytidine-5’-triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which makes it particularly useful as a tracer in drug development and metabolic studies. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights during the drug development process .
属性
分子式 |
C9H14Li2N3O14P3 |
|---|---|
分子量 |
509.2 g/mol |
IUPAC 名称 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD4 |
InChI 键 |
OFXQOIVYFQDFTK-MRLOCGKPSA-L |
手性 SMILES |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)

![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)




![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)
![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)



![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
